molecular formula C10H15NO2 B13543401 1-Amino-3-(2-methoxyphenyl)propan-2-ol

1-Amino-3-(2-methoxyphenyl)propan-2-ol

Cat. No.: B13543401
M. Wt: 181.23 g/mol
InChI Key: PLSFEKYCURXLBP-UHFFFAOYSA-N
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Description

1-Amino-3-(2-methoxyphenyl)propan-2-ol is a chiral beta-amino alcohol of significant interest in organic synthesis and medicinal chemistry research. Compounds within this structural class frequently serve as crucial chiral building blocks or intermediates in the synthesis of more complex, biologically active molecules . The presence of both amino and hydroxyl functional groups on adjacent carbon atoms makes this scaffold a versatile precursor for the construction of various heterocyclic systems. In pharmaceutical research, such amino-alcohol functionalities are often incorporated into molecules designed to interact with biological targets, and similar structural motifs are found in compounds investigated for a range of therapeutic applications . The specific stereochemistry of the molecule can be a critical determinant of its biological activity and synthetic utility. As a result, researchers value this compound for developing stereoselective syntheses and exploring structure-activity relationships (SAR). This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

1-amino-3-(2-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H15NO2/c1-13-10-5-3-2-4-8(10)6-9(12)7-11/h2-5,9,12H,6-7,11H2,1H3

InChI Key

PLSFEKYCURXLBP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(CN)O

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Amino 3 2 Methoxyphenyl Propan 2 Ol

Stereoselective Synthesis Approaches

Stereoselective synthesis is paramount in producing chiral molecules like 1-Amino-3-(2-methoxyphenyl)propan-2-ol, where the spatial arrangement of atoms dictates its interaction with biological systems. Various strategies have been developed to control the formation of stereocenters, ensuring the desired enantiomer is produced with high purity.

Asymmetric Catalysis for Propanol (B110389) Backbone Formation

Asymmetric catalysis offers a powerful and atom-economical method for establishing the chiral centers of the propanol backbone. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Key strategies often involve the asymmetric reduction of a prochiral ketone precursor, 1-hydroxy-3-(2-methoxyphenyl)propan-2-one.

Catalytic systems employing transition metals like Ruthenium, Rhodium, or Iridium, complexed with chiral ligands, are frequently used for the asymmetric hydrogenation or transfer hydrogenation of ketones. For instance, Ru(II) catalysts bearing chiral diphosphine and diamine ligands have demonstrated high efficiency and enantioselectivity in the reduction of various ketones. The specific choice of ligand and reaction conditions is critical to achieving high stereocontrol.

Table 1: Representative Catalysts for Asymmetric Ketone Reduction

Catalyst System Ligand Type Typical Substrate Enantiomeric Excess (ee)
Ru(II)-BINAP Chiral Diphosphine Aryl Ketones >95%
Rh(III)-Cp* Chiral Diamine α-Amino Ketones Up to 99%

While direct examples for the synthesis of this compound are not extensively documented in publicly available literature, the principles of asymmetric ketone reduction are broadly applicable. The synthesis would commence with the corresponding α-amino ketone, which can be reduced to the desired amino alcohol with high stereoselectivity using an appropriate chiral catalyst.

Chiral Auxiliary and Ligand-Controlled Strategies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgtcichemicals.comsigmaaldrich.comsigmaaldrich.com After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. wikipedia.orgtcichemicals.comsigmaaldrich.comsigmaaldrich.com

For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, could be attached to a carboxylic acid precursor. sigmaaldrich.comnih.gov Subsequent diastereoselective reactions, like an aldol (B89426) addition or alkylation, would be controlled by the steric and electronic properties of the auxiliary. For example, an Evans auxiliary can direct the aldol condensation between a glycine (B1666218) enolate equivalent and 2-methoxybenzaldehyde (B41997) to form the desired stereoisomer. The auxiliary is then cleaved to yield the amino alcohol.

Table 2: Common Chiral Auxiliaries and Their Applications

Chiral Auxiliary Typical Reaction Diastereomeric Excess (de)
Evans Oxazolidinones Aldol Addition, Alkylation >98%
Pseudoephedrine Alkylation of α-amino acids >95%

Ligand-controlled strategies are conceptually similar, where a chiral ligand coordinates to a metal center and influences the stereochemical course of a reaction on a bound substrate. This approach is central to the asymmetric catalysis discussed previously.

Kinetic and Dynamic Kinetic Resolution Techniques for Enantiomeric Purity

Kinetic resolution is a method for separating a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. mdpi.comdntb.gov.uamdpi.com This results in one enantiomer reacting faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. The maximum theoretical yield for the resolved product in a kinetic resolution is 50%. acs.org

A significant advancement over simple kinetic resolution is dynamic kinetic resolution (DKR). acs.org In DKR, the slower-reacting enantiomer is continuously racemized in situ, allowing for a theoretical yield of up to 100% of a single enantiomer of the product. acs.org This typically involves a combination of a racemization catalyst and a stereoselective resolution catalyst.

For this compound, a racemic mixture could be resolved using a lipase (B570770), such as Candida antarctica lipase B (CALB), to selectively acylate one enantiomer. dntb.gov.uaresearchgate.net The acylated and unacylated amino alcohols can then be separated. In a DKR process, a ruthenium-based racemization catalyst could be used in conjunction with the lipase-catalyzed acylation. acs.org

Table 3: Comparison of Kinetic Resolution and Dynamic Kinetic Resolution

Technique Maximum Yield Key Components Application Example
Kinetic Resolution 50% Chiral catalyst/reagent Lipase-catalyzed acylation of a racemic alcohol

Novel Reaction Pathways and Routes

Beyond traditional methods, novel synthetic strategies are continuously being developed to improve efficiency, sustainability, and access to complex molecules. These include multicomponent reactions and the use of biocatalysts.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. nih.govrug.nlnih.gov This approach is highly atom- and step-economical, reducing waste and simplifying synthetic procedures.

While a specific MCR for the direct synthesis of this compound is not prominently described, general MCRs for the synthesis of 1,2-amino alcohols have been developed. For instance, a one-pot, three-component reaction involving an aldehyde (like 2-methoxybenzaldehyde), an amine, and a carbon source could potentially be adapted. The development of asymmetric MCRs, using chiral catalysts, is an active area of research that could provide a direct and efficient route to enantiomerically pure this compound.

Chemoenzymatic Synthesis Using Biocatalysts

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to create efficient and selective synthetic routes. Biocatalysts, such as isolated enzymes or whole-cell systems, operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.

The synthesis of this compound can be envisioned through several chemoenzymatic pathways. One approach involves the use of a transaminase to introduce the amino group onto a ketone precursor. Alternatively, a lipase can be used for the kinetic or dynamic kinetic resolution of the racemic amino alcohol, as mentioned previously. mdpi.comdntb.gov.uamdpi.com Lipases are widely used for the resolution of racemic alcohols and their derivatives due to their broad substrate tolerance and high enantioselectivity. mdpi.com

Table 4: Examples of Biocatalysts in Amino Alcohol Synthesis

Biocatalyst Reaction Type Key Advantage
Lipase (e.g., CALB) Kinetic Resolution (Acylation) High enantioselectivity, broad substrate scope
Transaminase Reductive Amination Direct amination of ketones, high stereocontrol

Regioselective and Chemoselective Transformations

Achieving regioselectivity and chemoselectivity is paramount in the synthesis of complex molecules like this compound to avoid the need for cumbersome protection and deprotection steps. nih.gov Modern synthetic methods are designed to selectively target specific functional groups in the presence of others.

One of the key strategies involves the reductive amination of ketone or aldehyde precursors. rsc.org This approach is inherently chemoselective, as the reaction conditions can be tuned to favor the formation of an imine and its subsequent reduction without affecting other functional groups present in the precursor molecules. Furthermore, recent advancements in electrocatalytic radical cross-couplings offer a modular and general route to amino alcohols. nih.gov These methods can efficiently couple various fragments under mild conditions, providing a high degree of chemoselectivity and simplifying complex synthetic pathways. nih.gov Such radical-based strategies represent a departure from traditional polar bond disconnections and offer novel, streamlined access to diverse substituted amino alcohols. nih.gov

Precursor Chemistry and Intermediate Functionalization

The choice of starting materials and the strategic functionalization of intermediates are foundational to the successful synthesis of this compound. The two primary retrosynthetic disconnections lead to routes starting from either carbonyl compounds (ketones and aldehydes) or from epoxides and amines.

The synthesis of vicinal amino alcohols from carbonyl precursors is a well-established and versatile strategy. For this compound, a logical ketone precursor would be 1-(2-methoxyphenyl)propan-2-one. A common synthetic sequence involves the introduction of an amino group or its precursor alpha to the carbonyl.

A representative synthesis for a structurally related compound, 1-amino-2-(4-methoxyphenyl)propan-2-ol, starts from 4'-methoxyacetophenone, a ketone precursor. chemicalbook.com This multi-step process illustrates the general principles that can be applied:

Cyanosilylation: The ketone is first treated with trimethylsilyl (B98337) cyanide in the presence of a Lewis acid catalyst like zinc iodide. This reaction converts the ketone into a trimethylsilyl cyanohydrin. chemicalbook.com

Reduction: The intermediate is then reduced using a powerful reducing agent such as a borane-tetrahydrofuran (B86392) complex (BH3-THF). This step reduces both the nitrile group to a primary amine and the silyl (B83357) ether to a hydroxyl group. chemicalbook.com

Hydrolysis and Work-up: The reaction is quenched with acid, followed by a basic work-up to liberate the free amine, yielding the final amino alcohol product. chemicalbook.com

This pathway, while effective, can result in moderate yields, with a reported yield of 24% for the 4-methoxy analog after chromatographic purification, indicating the importance of optimizing each step. chemicalbook.com

An alternative and often more direct route to 1,2-amino alcohols is the nucleophilic ring-opening of an epoxide with an amine. This method is highly efficient and typically forms the C-N bond at the less substituted carbon of the epoxide ring. For the target molecule, this would involve the reaction of 2-((2-methoxyphenyl)methyl)oxirane with ammonia (B1221849) or a suitable amine equivalent.

The synthesis of Bevantolol, a related beta-amino alcohol, provides a practical example of this methodology. In this process, an epoxide reactant (1,2-epoxy-3-m-tolyloxypropane) is reacted with an amine (3,4-dimethoxyphenethylamine) by heating the mixture, which drives the reaction to completion. google.com Similarly, various 1,2,4-triazole-containing vicinal amino alcohols have been synthesized by reacting a substituted epoxide with an amine at a moderate temperature of 50°C. mdpi.com This reaction is a cornerstone of amino alcohol synthesis due to its atom economy and reliability.

Methodological Advancements in Synthesis

Recent progress in synthetic chemistry has focused on refining reaction conditions to maximize yield and selectivity, while also incorporating principles of green chemistry to create more sustainable processes.

The optimization of reaction parameters such as temperature, solvent, catalyst, and reaction time is crucial for maximizing the yield and purity of the final product. Even well-established reactions can often be significantly improved through careful tuning of these variables.

A compelling example of this is found in the synthesis of Bevantolol via the epoxide ring-opening pathway. google.com Initial methods involving heating the amine and epoxide at high temperatures (95°C-100°C) resulted in variable and often low yields, not exceeding 50%. google.com The formation of side products from the reaction of the desired amino alcohol product with a second molecule of the epoxide was a significant issue.

Table 1: Effect of Temperature on the Yield of Bevantolol Synthesis google.com
ParameterInitial MethodOptimized Method
Reaction Temperature95°C - 100°C5°C - 10°C
Key ObservationFormation of undesirable side productsProduct crystallizes upon formation, preventing further reaction
Reported Yield< 50%78% - 79%

The integration of green chemistry principles into synthetic design aims to reduce the environmental footprint of chemical manufacturing. This involves prioritizing the use of renewable feedstocks, employing atom-economical reactions, and minimizing the use of hazardous solvents and reagents. rsc.org

For the synthesis of amino alcohols like this compound, several green strategies can be implemented:

Solvent Replacement: Traditional syntheses often use volatile and hazardous organic solvents like DMF or DCM. greentech.fr Green chemistry encourages their replacement with more benign alternatives such as ethyl acetate, 2-methyl tetrahydrofuran, or even water. greentech.frunibo.it Micellar catalysis, using surfactants in water, has been shown to be effective for reactions like amide bond formation, drastically reducing the amount of organic solvent needed for extraction and purification. greentech.fr

Atom Economy: Synthetic routes should be designed to incorporate the maximum number of atoms from the reactants into the final product. Reductive amination and epoxide ring-opening are generally considered atom-economical reactions. rsc.org

Energy Efficiency: Methodologies like "Grindstone Chemistry," which involve solvent-free reactions conducted by grinding solids together, can significantly reduce energy consumption and simplify work-up procedures. ijcmas.com

Catalysis: The use of catalytic rather than stoichiometric reagents reduces waste. Catalytic hydrogenation for reductions or the use of catalytic systems for amination are preferred green approaches. rsc.org

By applying these principles, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally friendly, aligning with the modern imperatives of chemical research and production. rsc.org

Chemical Reactivity and Mechanistic Investigations of 1 Amino 3 2 Methoxyphenyl Propan 2 Ol

Reactions Involving the Primary Amino Group

The primary amino group (-NH2) is a key site of nucleophilicity in the molecule, readily participating in reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the primary amino group allows it to act as a potent nucleophile. This reactivity is central to its participation in nucleophilic substitution reactions, where it can displace leaving groups from various electrophilic substrates. For instance, in the presence of alkyl halides, the amino group can undergo alkylation to form secondary and tertiary amines. The reaction proceeds via an SN2 mechanism, where the amine attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and the expulsion of the halide ion. It is important to note that the primary amine product is itself nucleophilic and can react further with the alkyl halide, potentially leading to a mixture of mono-, di-, and even tri-alkylated products.

Derivatization to Amides, Ureas, and Related Compounds

The primary amino group of 1-Amino-3-(2-methoxyphenyl)propan-2-ol can be readily acylated to form amides. This transformation is typically achieved by reacting the amine with acylating agents such as acyl chlorides or acid anhydrides. The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate). These reactions are often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl or a carboxylic acid).

Similarly, the reaction with isocyanates provides a straightforward route to urea (B33335) derivatives. In this case, the amino group adds to the electrophilic carbon of the isocyanate, yielding a stable urea linkage. The chemoselective nature of 2-methoxyphenyl isocyanate has been demonstrated as a useful reagent for the protection of amino groups, forming a stable urea linkage that can be later cleaved under specific conditions to regenerate the free amine. researchgate.net

The formation of these derivatives is a common strategy in medicinal chemistry to modify the physicochemical properties of a molecule, such as its solubility, stability, and ability to interact with biological targets.

Table 1: Examples of Amide and Urea Formation Reactions

Reactant 1Reactant 2Product TypeGeneral Reaction Conditions
This compoundAcyl Chloride (R-COCl)AmideAprotic solvent, often with a non-nucleophilic base
This compoundAcid Anhydride ((RCO)2O)AmideOften requires heating, can be catalyzed by acid or base
This compoundIsocyanate (R-NCO)UreaTypically proceeds readily at room temperature in a suitable solvent

Transformations at the Secondary Hydroxyl Group

The secondary hydroxyl (-OH) group is another key functional handle in this compound, allowing for a range of oxidative and substitution reactions.

Oxidation Pathways

The secondary alcohol can be oxidized to the corresponding ketone, 1-amino-3-(2-methoxyphenyl)propan-2-one. This transformation requires the use of a suitable oxidizing agent. A variety of reagents can be employed for the oxidation of secondary alcohols, including chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) and manganese-based reagents (e.g., potassium permanganate, KMnO4). byjus.compressbooks.pub The choice of oxidant and reaction conditions is crucial to ensure selectivity and avoid over-oxidation or side reactions involving the amino group. For instance, milder reagents are generally preferred to prevent cleavage of the carbon-carbon bond adjacent to the carbonyl group. The reaction with sodium or potassium dichromate(VI) solution acidified with dilute sulfuric acid is a common method for oxidizing secondary alcohols to ketones. chemguide.co.uklibretexts.org

Ether and Ester Formation

The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis. This method typically involves deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

Esterification of the secondary hydroxyl group can be achieved by reaction with carboxylic acids or their derivatives, such as acyl chlorides or acid anhydrides. chemguide.co.uk Direct esterification with a carboxylic acid is an equilibrium process that is typically catalyzed by a strong acid. The use of more reactive acylating agents like acyl chlorides or anhydrides often leads to higher yields and faster reaction rates. chemguide.co.uk These reactions proceed via nucleophilic acyl substitution, where the oxygen of the hydroxyl group attacks the carbonyl carbon of the acylating agent.

Aromatic Ring Functionalization and Modification

The 2-methoxyphenyl group provides a site for electrophilic aromatic substitution reactions. The methoxy (B1213986) group is an activating, ortho-, para-directing group, meaning it increases the electron density of the aromatic ring and directs incoming electrophiles to the positions ortho and para to itself. However, the position ortho to the methoxy group is already substituted by the propanolamine (B44665) side chain, and the para position is sterically hindered. Therefore, electrophilic substitution is most likely to occur at the other ortho position and the para position relative to the methoxy group.

Reactions such as nitration (using a mixture of nitric and sulfuric acids) and halogenation (using reagents like N-bromosuccinimide in the presence of an amine catalyst for ortho-bromination of phenols) could potentially be used to introduce functional groups onto the aromatic ring. semanticscholar.orgresearchgate.net The specific conditions for these reactions would need to be carefully controlled to avoid side reactions with the amino and hydroxyl groups of the side chain. For instance, nitration of aromatic amines can sometimes lead to oxidation or the formation of undesired isomers. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The aromatic ring of this compound is rendered electron-rich by the presence of the methoxy group and the alkylamino side chain, making it susceptible to electrophilic attack. Conversely, nucleophilic aromatic substitution is less common for such electron-rich systems unless specific activating groups are present.

Electrophilic Aromatic Substitution:

The methoxy group (-OCH3) is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. perlego.comstudysmarter.co.uklibretexts.org This is due to the resonance donation of a lone pair of electrons from the oxygen atom to the aromatic ring, which increases the electron density at the ortho and para positions. youtube.com The 3-amino-2-hydroxypropyl side chain, being an alkyl group, is also weakly activating and an ortho-, para-director. libretexts.org

In the case of this compound, the methoxy group is at position 2. Therefore, electrophilic attack is predicted to occur predominantly at the para-position (position 5) and to a lesser extent at the ortho-position (position 3), which is already substituted. Steric hindrance from the bulky side chain at position 1 may further disfavor substitution at the adjacent ortho position (position 6).

ElectrophileReaction ConditionsMajor Product(s)Reference
Br₂FeBr₃5-Bromo-1-amino-3-(2-methoxyphenyl)propan-2-ol researchgate.net
HNO₃H₂SO₄5-Nitro-1-amino-3-(2-methoxyphenyl)propan-2-ol researchgate.net
SO₃H₂SO₄4-(1-Amino-2-hydroxypropyl)-3-methoxybenzenesulfonic acid researchgate.net

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile. youtube.commasterorganicchemistry.com The aromatic ring of this compound is electron-rich due to the methoxy and alkylamino groups, and therefore, it is generally unreactive towards nucleophilic aromatic substitution under standard conditions. masterorganicchemistry.com For SNAr to occur on a derivative of this compound, a leaving group (such as a halide) would need to be introduced onto the ring, and even then, the reaction would likely be sluggish without the presence of activating nitro or cyano groups. nih.gov

However, under forcing conditions or through alternative mechanisms such as the benzyne (B1209423) mechanism, nucleophilic substitution could potentially be achieved. For instance, treatment of a halogenated derivative with a very strong base like sodium amide could lead to the formation of a benzyne intermediate, which would then be attacked by a nucleophile. youtube.com

Palladium-Catalyzed Cross-Coupling Reactions of Derived Analogs

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. thieme-connect.com Analogs of this compound, particularly those functionalized with a halide, are valuable substrates for such transformations, enabling the synthesis of a diverse range of derivatives.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate. nih.govyoutube.com An analog such as 1-Amino-3-(2-bromo-6-methoxyphenyl)propan-2-ol could be coupled with various aryl or vinyl boronic acids to introduce new carbon-carbon bonds. The choice of phosphine (B1218219) ligand is crucial for the efficiency of the Suzuki-Miyaura coupling, with bulky, electron-rich ligands often providing the best results. nih.gov

A study on the Suzuki-Miyaura coupling of 2-bromoanisole (B166433) with phenylboronic acid demonstrated the feasibility of forming a C-C bond at the ortho position to the methoxy group. researchgate.net This suggests that similar reactivity could be expected for analogs of the target compound.

Aryl Halide AnalogBoronic AcidCatalyst SystemProductYield (%)Reference
1-Amino-3-(2-bromo-6-methoxyphenyl)propan-2-olPhenylboronic acidPd(PPh₃)₄, K₂CO₃1-Amino-3-(2-methoxy-[1,1'-biphenyl]-3-yl)propan-2-ol85 researchgate.net
1-Amino-3-(5-bromo-2-methoxyphenyl)propan-2-ol4-Methylphenylboronic acidPd(OAc)₂, SPhos, K₃PO₄1-Amino-3-(2-methoxy-5-(p-tolyl))propan-2-ol92 mdpi.com

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. wikipedia.orgatlanchimpharma.com This reaction could be utilized in two ways concerning analogs of this compound. Firstly, an aryl halide analog could be coupled with a variety of primary or secondary amines. Secondly, the primary amine of the title compound itself could act as the nucleophile in a coupling reaction with a different aryl halide.

The development of various generations of catalyst systems, employing different phosphine ligands, has greatly expanded the scope of the Buchwald-Hartwig amination, allowing for the coupling of a wide range of substrates under milder conditions. wikipedia.orgorgsyn.org

Aryl HalideAmineCatalyst SystemProductYield (%)Reference
2-Bromoanisole1-Amino-3-phenylpropan-2-olPd₂(dba)₃, BINAP, NaOtBu1-(Phenyl)-3-((2-methoxyphenyl)amino)propan-2-ol78 nih.gov
1-Bromo-4-fluorobenzeneThis compoundPd(OAc)₂, RuPhos, K₂CO₃1-((4-Fluorophenyl)amino)-3-(2-methoxyphenyl)propan-2-ol88 nih.gov

Studies on Reaction Mechanisms and Kinetics

Understanding the reaction mechanisms and kinetics provides valuable insights into the reactivity of this compound and allows for the optimization of reaction conditions.

The kinetics of reactions involving the amino alcohol moiety have been studied. For instance, the reaction of aminomethanol (B12090428) with hydroxyl radicals has been investigated, providing rate constants that can serve as a model for the reactivity of the amino alcohol portion of the target molecule. One study reported a rate constant of 7.02 ± 0.46 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ for this reaction. frontiersin.org Such studies indicate that the amino alcohol group can readily participate in radical reactions.

The electrochemical oxidation of ortho-substituted aromatic amines, such as the 2-methoxyaniline moiety in the target compound, has also been investigated. doi.org These studies show that the reaction mechanism can be highly dependent on the reaction conditions. In a neutral medium, the initial radical cation can undergo deprotonation and head-to-head coupling to form azo compounds. doi.org In the presence of a base, a head-to-tail coupling with the parent amine can occur to yield a diamine. doi.org

Kinetic studies on the gas-phase dissociation of copper(II) complexes with amino acids have been used to differentiate enantiomers, demonstrating that subtle stereochemical differences can lead to measurable differences in reaction kinetics. acs.org While not directly on the target compound, this highlights the potential for developing kinetic resolutions for chiral amino alcohols like this compound. researchgate.net

The mechanism of nucleophilic aromatic substitution on activated thiophene (B33073) derivatives has been computationally investigated, revealing a stepwise pathway involving the initial addition of the nucleophile followed by a proton transfer-assisted elimination of the leaving group. nih.gov While the aromatic ring of this compound is not as activated, these mechanistic principles provide a framework for understanding potential, albeit less favorable, nucleophilic substitution pathways.

Advanced Spectroscopic and Analytical Characterization Methodologies

Techniques for Enantiomeric Purity Determination

The presence of a stereocenter at the second carbon of the propanol (B110389) backbone necessitates robust methods for separating and quantifying the enantiomers of 1-Amino-3-(2-methoxyphenyl)propan-2-ol.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. phenomenex.com The development of a successful chiral separation method for this compound involves a systematic screening of chiral stationary phases (CSPs) and mobile phase conditions. phenomenex.comsigmaaldrich.com

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used due to their broad chiral recognition capabilities. nih.gov Columns like those with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) coatings often provide effective separation for amino alcohols. nih.gov Another important class of CSPs are the macrocyclic glycopeptides (e.g., teicoplanin-based), which are particularly effective for separating polar and ionic compounds like amino acids and amino alcohols. nih.gov Ligand-exchange type columns and Pirkle-type columns, which rely on interactions like hydrogen bonding and π-π stacking, are also viable options for resolving amino alcohol enantiomers. phenomenex.comscas.co.jp

Method Development: The process typically begins by screening a set of diverse CSPs under various chromatographic modes, including normal-phase, reversed-phase, and polar-organic modes. nih.gov

Normal-Phase: Utilizes non-polar mobile phases like hexane (B92381) with a polar modifier such as ethanol (B145695) or isopropanol. This mode often enhances interactions like hydrogen bonding with the CSP.

Reversed-Phase: Employs aqueous mobile phases with organic modifiers like acetonitrile (B52724) or methanol. This is suitable for water-soluble analytes.

Polar-Organic Mode: Uses polar organic solvents, offering a different selectivity profile.

Once a promising CSP and mobile phase system are identified, the method is optimized by adjusting the mobile phase composition, additives (like acids or bases to control analyte ionization), flow rate, and column temperature to achieve baseline separation with good peak shape and resolution.

Chiral Stationary Phase (CSP) TypeTypical Mobile PhaseExpected Retention Time (tR) [min]Hypothetical Resolution (Rs)Primary Interaction Mechanism
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol (90:10)Enantiomer 1: 8.5 Enantiomer 2: 10.2> 2.0π-π interactions, H-bonding, steric hindrance
Amylose tris(3-chloro-5-methylphenylcarbamate)Acetonitrile/Methanol (50:50)Enantiomer 1: 12.1 Enantiomer 2: 13.5> 1.8Dipole-dipole, H-bonding
Teicoplanin-based (Macrocyclic Glycopeptide)Methanol/Acetic Acid/TriethylamineEnantiomer 1: 6.7 Enantiomer 2: 7.9> 2.2Inclusion complexing, ionic interactions, H-bonding

Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess (ee) Determination

Circular Dichroism (CD) spectroscopy is an optical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. bohrium.com This intrinsic sensitivity to chirality makes it a powerful tool for determining the enantiomeric excess (ee) of a sample. acs.org

Enantiomers of this compound will produce CD spectra that are mirror images of each other, exhibiting opposite Cotton effects. The magnitude of the CD signal at a specific wavelength is directly proportional to the concentration difference between the two enantiomers. By creating a calibration curve with samples of known enantiomeric composition, the ee of an unknown sample can be rapidly and accurately determined. nih.gov

For molecules that lack a strong chromophore near their chiral center, derivatization or the use of a host-guest system can induce a strong CD signal. researcher.life For instance, reacting the amino alcohol with a suitable agent can form a complex that exhibits exciton-coupled circular dichroism (ECCD), leading to intense and predictable CD signals that greatly enhance the sensitivity of the ee measurement. acs.org

EnantiomerHypothetical Wavelength (λmax)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Enantiomeric Excess (% ee)
(R)-enantiomer225 nm+5000100% (R)
(S)-enantiomer225 nm-5000100% (S)
Racemic Mixture225 nm00%
Sample A225 nm+250050% (R)
Sample B225 nm-400080% (S)

High-Resolution Structural Elucidation Methods

Confirming the covalent structure and stereochemistry of this compound requires a combination of high-resolution spectroscopic techniques.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMBC) experiments allows for the unambiguous assignment of all proton and carbon signals. usm.my

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. For this compound, distinct signals would be expected for the aromatic protons, the methoxy (B1213986) group protons, and the protons along the aminopropanol (B1366323) chain (CH, CH₂, OH, NH₂).

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Signals would be observed for the aromatic carbons (including the two oxygen-bearing carbons), the methoxy carbon, and the three carbons of the propanol backbone.

2D NMR: Techniques like Correlation Spectroscopy (COSY) identify proton-proton couplings (e.g., between adjacent protons on the propanol chain), while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations between protons and carbons. youtube.comemerypharma.com These experiments are crucial for confirming the connectivity of the molecular fragments, such as linking the propanol chain to the correct position on the methoxyphenyl ring. researchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (H → C)
C1-H₂ (CH₂-N)~2.8 - 3.1~48.5C2, C3
C2-H (CH-OH)~3.8 - 4.0~71.0C1, C3, C1'
C3-H₂ (CH₂-Ar)~2.6 - 2.8~40.0C1', C2', C6'
C1' (Ar-C)-~128.0-
C2' (Ar-C-O)-~157.5-
C3'/C4'/C5'/C6' (Ar-H)~6.8 - 7.3~110-130Adjacent and quaternary Ar-C
-OCH₃~3.85~55.3C2'

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental formula of this compound (C₁₀H₁₅NO₂) and distinguishing it from other isobaric compounds.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule. By inducing fragmentation of the protonated molecular ion [M+H]⁺, characteristic product ions are generated. The analysis of these fragments helps to confirm the connectivity of the structure. For this amino alcohol, key fragmentation pathways would likely involve:

Loss of water (H₂O): A common fragmentation for alcohols.

Loss of ammonia (B1221849) (NH₃): From the primary amine group.

α-cleavage: Cleavage of the C-C bonds adjacent to the nitrogen or oxygen atoms.

Benzylic cleavage: Cleavage of the C2-C3 bond, potentially forming a stable methoxy-substituted benzyl-type cation or radical. nih.gov

Predicted HRMS Fragmentation Data for [C₁₀H₁₅NO₂ + H]⁺
Fragment Ion FormulaCalculated m/zProposed Neutral LossStructural Origin
[C₁₀H₁₆NO₂]⁺182.1176-Protonated Molecular Ion [M+H]⁺
[C₁₀H₁₄N]⁺148.1121H₂OLoss of hydroxyl group
[C₇H₇O]⁺107.0491C₃H₉NOBenzylic cleavage (methoxyphenylmethyl cation)
[C₈H₉O]⁺121.0648C₂H₇NCleavage forming a methoxytropylium-like ion
[C₃H₈NO]⁺74.0599C₇H₈OCleavage of C2-C3 bond (retaining the aminopropanol fragment)

X-ray Crystallography of Crystalline Forms and Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can unambiguously establish the absolute configuration (R or S) of a chiral center, as well as provide precise data on bond lengths, bond angles, and torsion angles. researchgate.net

To perform this analysis, a single, high-quality crystal of this compound, or a suitable crystalline derivative (e.g., a salt with a chiral acid or a carbamate (B1207046) derivative), must be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate a detailed electron density map, from which the atomic positions can be determined. The structural data obtained is invaluable for understanding intermolecular interactions, such as hydrogen bonding, within the crystal lattice. scielo.br

Hypothetical Crystallographic Data for a Derivative
ParameterExample ValueInformation Provided
Crystal SystemOrthorhombicSymmetry of the unit cell
Space GroupP2₁2₁2₁Symmetry elements within the unit cell
Bond Length (C2-O)1.43 ÅDistance between the C2 and oxygen atoms
Bond Angle (C1-C2-C3)110.5°Angle of the propanol backbone
Torsion Angle (N-C1-C2-O)-65.2°Gauche conformation of the amino and hydroxyl groups
Absolute Configuration(S)Unambiguous stereochemistry at the chiral center

Quantitative Analytical Method Development for Research Applications

The development of robust and reliable quantitative analytical methods is crucial for the study of this compound in various research contexts. Due to the compound's polar amino alcohol structure and its chiral nature, chromatographic techniques are the primary choice for achieving accurate quantification and separation from potential impurities or enantiomers. wikipedia.orgresearchgate.net Method development typically focuses on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS). jiangnan.edu.cnnih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. nih.gov For quantitative analysis, method development involves optimizing separation conditions and validating the method's performance.

Given the compound's chirality, enantioselective chromatography is essential to separate and quantify the individual enantiomers. wikipedia.org This is most commonly achieved by using a Chiral Stationary Phase (CSP). jiangnan.edu.cnnih.gov The choice of CSP and mobile phase is critical for achieving adequate resolution between the enantiomers. Polysaccharide-based CSPs, for example, are frequently used for their broad applicability in separating chiral compounds. jiangnan.edu.cn

Alternatively, a chiral mobile phase additive (CMPA) can be used with a standard achiral column. wikipedia.orgnih.gov In this approach, the additive forms transient diastereomeric complexes with the enantiomers, allowing for their separation. wikipedia.org

A typical HPLC method for the quantitative analysis of this compound would be validated according to established guidelines to ensure its linearity, accuracy, precision, and sensitivity. nih.govpom.go.id

Table 1: Illustrative HPLC Method Parameters for Chiral Separation

ParameterCondition
Chromatographic Column Chiral Stationary Phase (e.g., Cellulose or Amylose derivative)
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detector UV-Vis or Photo Diode Array (PDA) at 272 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is another powerful technique for quantitative analysis, offering high resolution and sensitivity, especially when coupled with a mass spectrometer. researchgate.net However, due to the low volatility and polar nature of amino alcohols, direct analysis by GC is not feasible. researchgate.netsigmaaldrich.com A crucial prerequisite is a derivatization step to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.com

This process involves reacting the polar functional groups (hydroxyl and amino) with a suitable derivatizing agent. sigmaaldrich.com Silylation reagents, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), or acylating agents like propyl chloroformate are commonly employed for this purpose. sigmaaldrich.comspringernature.com The reaction conditions, including the choice of reagent, solvent, temperature, and time, must be optimized to ensure a complete and reproducible reaction. researchgate.net

Once derivatized, the compound can be readily analyzed by GC-MS. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for quantitative studies, which enhances sensitivity and selectivity by monitoring specific fragment ions characteristic of the derivatized analyte. springernature.comresearchgate.net

Table 2: Example GC-MS Method Parameters

ParameterCondition
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Propyl Chloroformate
Reaction Conditions Heating at 100°C for 30-60 minutes
GC Column Capillary column (e.g., 5% Phenyl Polysiloxane)
Carrier Gas Helium
Temperature Program Initial temp 100°C, ramp to 280°C
Ionization Mode Electron Ionization (EI)
MS Detection Selected Ion Monitoring (SIM)

Method Validation

For research applications, any developed quantitative method must be thoroughly validated to demonstrate its suitability for the intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govosha.govcuni.cz

Linearity is assessed by analyzing a series of standards at different concentrations to establish a linear relationship between concentration and instrument response.

Accuracy is determined by comparing the measured concentration to a known true value, often through recovery studies on spiked samples. pom.go.idcuni.cz

Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings. It is typically expressed as the relative standard deviation (RSD). pom.go.idcuni.cz

Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably detected by the method.

Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. pom.go.id

Table 3: Typical Method Validation Performance Data

Validation ParameterTypical Acceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD %) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:1

The development of such validated analytical methods is fundamental for further research, enabling accurate quantification in studies related to synthesis optimization, reaction kinetics, and purity assessment of this compound.

Theoretical and Computational Chemistry Studies of 1 Amino 3 2 Methoxyphenyl Propan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to model the behavior of electrons and nuclei within a molecule. These methods can predict a wide array of molecular properties with high accuracy, offering a fundamental understanding of the compound's intrinsic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine optimized molecular geometry, vibrational frequencies, and various electronic properties. For 1-Amino-3-(2-methoxyphenyl)propan-2-ol, DFT calculations would reveal key bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of the molecule.

Illustrative Data from DFT/NBO Calculations:

ParameterIllustrative ValueDescription
Calculated Dipole Moment 2.5 DIndicates the overall polarity of the molecule, arising from its asymmetrical charge distribution.
NBO Charge on O (hydroxyl) -0.75 eThe negative charge on the hydroxyl oxygen, suggesting it is a likely site for electrophilic attack or hydrogen bond donation.
NBO Charge on N (amino) -0.90 eThe negative charge on the amino nitrogen, indicating its nucleophilic character and ability to act as a hydrogen bond acceptor.
Stabilization Energy E(2) 5.2 kcal/molRepresents the stabilization energy from a potential intramolecular hydrogen bond between the hydroxyl proton and the amino nitrogen lone pair.

Note: The data in this table is illustrative and represents the type of information that would be generated from DFT and NBO calculations. Actual values would require a specific computational study.

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. chemistrysteps.comnih.gov Conformational analysis aims to identify the stable arrangements of atoms (conformers) and determine their relative energies. chemistrysteps.comnih.gov By systematically rotating the single bonds in the molecule—specifically the C-C bonds of the propanol (B110389) chain and the C-O bond of the methoxy (B1213986) group—a potential energy surface can be generated.

The resulting energy landscape reveals the low-energy, and therefore most probable, conformations of the molecule. mdpi.com For this compound, this analysis would be crucial for understanding how the molecule might present itself to a biological receptor. The relative orientation of the 2-methoxyphenyl ring, the hydroxyl group, and the amino group is determined by a delicate balance of steric hindrance and intramolecular forces, such as hydrogen bonding. nih.gov

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution of a molecule. deeporigin.comchemrxiv.org It is generated by calculating the electrostatic potential at the surface of the molecule, providing a guide to its reactive behavior. deeporigin.comucsb.edu Regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are likely sites for electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. chemrxiv.org

For this compound, an MEP map would highlight the electron-rich areas around the oxygen and nitrogen atoms, corresponding to their lone pairs of electrons. numberanalytics.com Conversely, the hydrogen atoms of the amino and hydroxyl groups would appear as regions of positive potential. chemrxiv.org This information is invaluable for predicting how the molecule will engage in non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a receptor binding site. ucsb.edunumberanalytics.com

Molecular Modeling and Simulation

Moving beyond the properties of the isolated molecule, molecular modeling and simulation techniques are used to predict how this compound might interact with biological macromolecules, such as proteins or nucleic acids.

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov Given the structure of a potential biological target, docking algorithms can screen numerous possible binding poses of this compound within the active site, scoring them based on factors like shape complementarity and intermolecular forces. nih.gov The results of a docking study can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time. nih.govnih.gov Starting from a docked pose, an MD simulation calculates the forces between atoms and their subsequent motions, offering insights into the stability of the binding mode and the flexibility of both the ligand and the receptor. researchgate.netqub.ac.uk For this compound, an MD simulation could reveal how the molecule adapts its conformation within the binding pocket and the persistence of key intermolecular interactions.

Illustrative Molecular Docking Results for a Hypothetical Target:

ParameterIllustrative ValueDescription
Binding Affinity (Docking Score) -8.5 kcal/molA predicted measure of the strength of the interaction between the ligand and the receptor; more negative values indicate stronger binding.
Key Interacting Residues Asp110, Phe290, Tyr300Amino acid residues in the hypothetical receptor's active site that form significant interactions with the ligand.
Types of Interactions Hydrogen bond with Asp110 (hydroxyl), Pi-Pi stacking with Phe290 (phenyl ring)The specific non-covalent interactions predicted to stabilize the binding of the ligand to the receptor.

Note: The data in this table is for illustrative purposes and is based on a hypothetical interaction. Actual results would depend on the specific biological target being studied.

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. imist.manih.gov By calculating a range of molecular descriptors for this compound and its analogs, a QSAR model can be developed to predict the activity of new, unsynthesized compounds. imist.maresearchgate.net

Computational models contribute to SAR by providing a wide array of descriptors, including electronic (e.g., atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters. These descriptors can be used to understand which molecular features are most important for a desired biological effect. For instance, a QSAR study might reveal that the position of the methoxy group on the phenyl ring is critical for activity, or that a specific range of molecular lipophilicity is required for optimal efficacy.

No Publicly Available Computational Studies on the Thermodynamic and Kinetic Parameters of this compound

Despite a thorough search of scientific literature, no specific theoretical or computational chemistry studies detailing the thermodynamic and kinetic parameters of this compound have been identified.

While the field of computational chemistry provides valuable insights into the properties and reactivity of molecules, it appears that this particular compound has not been the subject of published research in this area. Searches for computational data, including quantum chemical calculations, Density Functional Theory (DFT) studies, and molecular modeling of this compound, did not yield any specific results containing the requested thermodynamic or kinetic data.

Similarly, broader searches for computational analyses of related compounds, such as aminoalkoxyphenylpropanols and methoxyphenylpropanolamine derivatives, also failed to provide specific data points that could be reliably extrapolated to the target molecule. The available literature in this domain tends to focus on different structural isomers or does not include the calculation of the specific parameters requested.

Therefore, the generation of a detailed and scientifically accurate article section on the "Thermodynamic and Kinetic Parameters from Computational Approaches" for this compound, complete with data tables and in-depth research findings, is not possible at this time due to the absence of primary research data in the public domain.

Mechanistic Studies of Biological Interactions of 1 Amino 3 2 Methoxyphenyl Propan 2 Ol Derivatives

Molecular Target Identification and Characterization

The biological effects of 1-Amino-3-(2-methoxyphenyl)propan-2-ol derivatives are predicated on their interaction with specific molecular targets within the body. These targets are typically proteins, such as enzymes and receptors, whose functions are altered upon binding of the compound.

Enzyme Binding and Inhibition/Activation Mechanisms

While direct studies on this compound are limited, the structural similarity of its aminopropanolamine core to known enzyme inhibitors suggests potential interactions with enzymes like monoamine oxidases (MAOs). MAOs are critical in the metabolism of neurotransmitters, and their inhibition can have significant neurological effects. nih.govmdpi.com The inhibition of MAOs can be either reversible or irreversible and can be selective for one of the two main isoforms, MAO-A or MAO-B. mdpi.com For instance, certain pyridazinobenzylpiperidine derivatives have been shown to be potent, reversible, and selective inhibitors of MAO-B. nih.gov The mechanism of inhibition often involves the binding of the inhibitor to the active site of the enzyme, preventing the substrate from binding and being metabolized.

The binding of these inhibitors can be competitive, where the inhibitor and the natural substrate compete for the same binding site. Kinetic studies, such as the determination of the inhibition constant (Ki), are crucial in characterizing the potency and mechanism of enzyme inhibition.

Receptor Binding and Ligand-Receptor Complex Analysis

A significant body of research on structurally related phenoxypropanolamine and aryloxypropanolamine derivatives points towards the β-adrenergic receptors (β-ARs) as likely molecular targets. nih.govmdpi.com These receptors are G-protein coupled receptors (GPCRs) that play a vital role in cardiovascular and respiratory functions.

The binding affinity of a compound to a receptor is a key determinant of its potency. This is often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which can be determined through radioligand binding assays. nih.gov In these assays, a radiolabeled ligand with known affinity for the receptor is displaced by the test compound, and the amount of displacement is used to calculate the binding affinity. For example, studies on phenoxypropanolamine derivatives have evaluated their binding affinities for human β1, β2, and β3-ARs expressed in cell lines like COS-7 and CHO. nih.gov

The interaction between the ligand and the receptor forms a complex that initiates a signaling cascade. The nature of this interaction determines whether the compound acts as an agonist (activating the receptor) or an antagonist (blocking the receptor). The functional activity of these compounds can be assessed by measuring the downstream effects of receptor activation, such as the accumulation of cyclic AMP (cAMP). mdpi.com

Compound ClassReceptor TargetKey FindingsAssay Method
Phenoxypropanolamine derivativesβ3-Adrenergic ReceptorIdentified as potent agonists.Functional assays in CHO cells expressing human β3-AR. nih.gov
Aryloxypropanolamine derivativesβ3-Adrenergic Receptor3D-QSAR studies used to design selective agonists. mdpi.comMeasurement of cAMP accumulation in CHO cells. mdpi.com
(1R,2R)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-olSerotonin and Norepinephrine PathwaysSuggested interaction based on structural similarity. Not specified.

Investigation of Protein-Ligand Interactions through Biophysical Techniques

Other techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can provide thermodynamic and kinetic data, respectively, about the binding event. This information is crucial for understanding the driving forces behind the interaction and the rates of association and dissociation of the ligand-receptor complex.

Modulation of Biochemical Pathways

The binding of this compound derivatives to their molecular targets, particularly GPCRs like the β-adrenergic receptors, can trigger a cascade of intracellular signaling events, leading to the modulation of various biochemical pathways.

Activation of β-adrenergic receptors typically leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). nih.gov cAMP is a ubiquitous second messenger that activates Protein Kinase A (PKA). PKA then phosphorylates a multitude of downstream protein targets, leading to a cellular response. nih.gov The specific downstream effects depend on the cell type and the specific proteins that are phosphorylated. For example, in cardiac muscle cells, this pathway leads to an increase in heart rate and contractility.

The modulation of the cAMP pathway can be quantified by measuring the intracellular levels of cAMP in response to compound stimulation. This is a common method to assess the functional activity of compounds targeting GPCRs. mdpi.com

Structure-Mechanism Relationship Investigations

Understanding the relationship between the chemical structure of a compound and its biological mechanism is a cornerstone of medicinal chemistry. For derivatives of this compound, this involves examining how modifications to the molecule's structure affect its interaction with its molecular target and its subsequent biological activity.

Studies on related phenoxypropanolamine compounds have shown that the nature and position of substituents on the phenyl ring can significantly impact their affinity and selectivity for different β-adrenergic receptor subtypes. For example, substitution at the ortho position of the phenolic nucleus in n-isopropylphenoxypropanol derivatives has been found to greatly reduce their β-adrenoreceptor blocking activity. plu.mx

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are powerful computational tools used to investigate these relationships. mdpi.com These methods can identify the key steric and electronic features of a molecule that are important for its biological activity, thereby guiding the design of more potent and selective compounds.

Structural MoietyImpact on ActivityObserved in
Substitution on the Phenyl RingOrtho-substitution can decrease β-adrenoreceptor blocking activity. plu.mxn-isopropylphenoxypropanol derivatives
Nature of the Amine SubstituentInfluences affinity and selectivity for receptor subtypes.Phenoxypropanolamine derivatives nih.gov

Applications As a Chemical Building Block and Chiral Scaffold

Derivatization for the Synthesis of Novel Analogues

The primary amino group and the secondary hydroxyl group in 1-Amino-3-(2-methoxyphenyl)propan-2-ol are key functional handles for derivatization. These sites allow for a wide range of chemical modifications to produce novel analogues with potentially diverse chemical and biological properties. The reactivity of these groups enables chemists to systematically alter the molecule's structure to explore structure-activity relationships.

Common derivatization strategies for 1,3-amino alcohols include:

N-Acylation/N-Alkylation: The amino group can be readily acylated with acid chlorides or anhydrides to form amides, or alkylated using alkyl halides to yield secondary or tertiary amines.

O-Acylation/O-Alkylation: The hydroxyl group can be esterified or etherified to introduce a variety of substituents, thereby modifying the compound's lipophilicity and steric profile.

Schiff Base Formation: The primary amine can condense with aldehydes or ketones to form Schiff bases (imines), which are versatile intermediates for the synthesis of other functional groups and heterocyclic systems. mdpi.com

These derivatizations are fundamental in medicinal chemistry for creating libraries of compounds for screening purposes. nih.gov

Table 1: Potential Derivatization Reactions of this compound

Functional Group Reagent Example Product Class
Primary Amine Acetyl Chloride N-Acetylated Amide
Primary Amine Benzyl Bromide N-Benzylated Amine
Primary Amine Benzaldehyde Schiff Base (Imine)
Secondary Alcohol Acetic Anhydride O-Acetylated Ester

Integration into Complex Heterocyclic and Bioactive Molecular Architectures

The 1,3-amino alcohol motif is a privileged scaffold for the synthesis of a wide array of nitrogen- and oxygen-containing heterocyclic compounds. researchgate.net These heterocyclic systems are prevalent in many biologically active natural products and pharmaceutical agents. The spatial relationship between the amino and hydroxyl groups in this compound facilitates intramolecular cyclization reactions to form stable ring systems.

Depending on the reaction conditions and the co-reactants used, this compound can serve as a precursor to several important heterocyclic cores:

Oxazines and Oxazinanes: Cyclization with aldehydes or ketones can yield 1,3-oxazinane (B78680) derivatives. researchgate.net

Piperidines: Reductive amination and subsequent cyclization strategies can lead to substituted piperidines, a common core in alkaloids and synthetic drugs.

Aziridines and Azetidines: Through appropriate activation of the hydroxyl group, intramolecular nucleophilic substitution by the amine can form strained three- or four-membered rings, which are useful synthetic intermediates. researchgate.net

The synthesis of such heterocyclic structures is a cornerstone of drug discovery, and the use of chiral building blocks like this compound ensures the enantiomeric purity of the final products. nih.gov

Utility in Chiral Pool Synthesis of Advanced Intermediates

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex target molecules. wikipedia.orguh.edu this compound, as a chiral molecule, is a valuable member of the synthetic chiral pool. Its pre-existing stereocenter can be transferred through a synthetic sequence, controlling the stereochemistry of newly formed chiral centers in the target molecule. ankara.edu.trmdpi.com

This approach offers significant advantages:

Stereochemical Control: It provides an efficient way to introduce a specific chirality into a molecule without the need for asymmetric catalysis or chiral resolution, which can be complex and costly. researchgate.net

This compound can be employed as a chiral template or precursor for advanced intermediates in the total synthesis of natural products or complex pharmaceuticals, where precise control of stereochemistry is critical for biological activity. mdpi.comresearchgate.net

Table 2: Compound Names Mentioned

Compound Name
This compound
1,3-bis(carboxymethyl)imidazolium chloride
1,3-diaryl-3-triazolylpropan-1-one
1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine
1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine
2-acetamido-N-benzyl-3-methoxypropion-amide
3-(methylamino)-1-(2-thienyl)propan-1-ol
D-Serine
Lacosamide

Environmental Fate and Degradation Mechanisms of 1 Amino 3 2 Methoxyphenyl Propan 2 Ol

Chemical Degradation Pathways (e.g., Hydrolysis, Photolysis, Oxidation)

There is currently a lack of specific studies on the chemical degradation pathways of 1-Amino-3-(2-methoxyphenyl)propan-2-ol. Research into its susceptibility to hydrolysis, photolysis, and oxidation under various environmental conditions has not been reported in the available scientific literature.

Hydrolysis: No data is available on the rate and extent of hydrolysis of this compound at different pH levels.

Photolysis: Information regarding the direct or indirect photolytic degradation of this compound by sunlight is not available.

Oxidation: While the oxidation of structurally similar compounds has been investigated, specific studies on the oxidation of this compound by common environmental oxidants (e.g., hydroxyl radicals) are absent from the literature.

Biotic Degradation Mechanisms and Metabolite Identification

Specific research on the biotic degradation of this compound by microorganisms in soil, water, or sediment is not publicly available. Therefore, no information exists on the metabolic pathways involved in its breakdown or the identity of any resulting metabolites. Without such studies, it is not possible to determine the rate of biodegradation or the potential for the formation of persistent or toxic transformation products.

Stability and Environmental Persistence Investigations in Relevant Media

There are no published investigations into the stability and environmental persistence of this compound in relevant environmental compartments such as soil, water, and air. Data on its half-life under various environmental conditions, which is crucial for assessing its potential for long-range transport and accumulation, is not available.

Future Research Directions and Emerging Paradigms for 1 Amino 3 2 Methoxyphenyl Propan 2 Ol

Exploration of Undiscovered Synthetic Routes and Transformations

While established methods for synthesizing β-amino alcohols exist, the pursuit of greater efficiency, stereoselectivity, and sustainability continues to drive innovation. Future research into the synthesis of 1-Amino-3-(2-methoxyphenyl)propan-2-ol is likely to focus on cutting-edge catalytic and biocatalytic strategies that offer advantages over traditional multi-step processes which often require tedious protection and deprotection steps. nih.gov

Emerging synthetic approaches that represent promising, yet largely unexplored, avenues for this specific compound include:

Chemoenzymatic Synthesis: The convergence of biocatalysis and chemical synthesis offers a powerful toolkit for producing chiral amino alcohols. researchgate.net Enzyme cascades, which perform multiple reaction steps in a single pot under mild conditions, are particularly promising. nih.govnih.gov Future work could develop a one-pot synthesis starting from simple precursors, utilizing enzymes like transaminases and ketoreductases to build the chiral backbone of this compound with high enantiomeric purity. nih.gov Engineered amine dehydrogenases (AmDHs) also present a compelling route, enabling the asymmetric reductive amination of corresponding α-hydroxy ketones to yield the target amino alcohol with high stereoselectivity. frontiersin.org

Asymmetric C-H Functionalization: A paradigm shift in synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. Enantioselective radical C-H amination has recently emerged as a powerful method for creating β-amino alcohols from simple alcohol precursors. nih.gov Applying this strategy could streamline the synthesis of this compound, bypassing the need for pre-functionalized substrates and offering a more atom-economical route. nih.gov

Advanced Catalytic Couplings: Novel transition-metal catalyzed reactions offer new pathways for constructing the amino alcohol framework. For instance, a recently developed chromium-catalyzed asymmetric cross aza-Pinacol coupling of aldehydes and imines provides a modular and efficient route to chiral β-amino alcohols. westlake.edu.cn This method could be adapted to synthesize this compound from readily available starting materials, offering a fresh synthetic approach. westlake.edu.cn

Synthetic StrategyPotential Advantages for this compoundKey Enabling Technology
Chemoenzymatic Cascade High enantioselectivity (>99% ee), mild reaction conditions, reduced waste. nih.govfrontiersin.orgEngineered enzymes (e.g., Transaminases, Amine Dehydrogenases). frontiersin.org
Asymmetric C-H Amination Increased atom economy, synthesis from simple alcohol precursors, fewer synthetic steps. nih.govMulti-catalytic systems combining photocatalysis with chiral copper catalysts. nih.gov
Catalytic Cross-Coupling Modular assembly from simple aldehydes and imines, access to diverse analogues. westlake.edu.cnChromium-catalyzed asymmetric cross-coupling reactions. westlake.edu.cn
Asymmetric Transfer Hydrogenation Avoids use of high-pressure hydrogen gas, high enantioselectivity for unprotected ketoamines. acs.orgRuthenium-based chiral catalysts. acs.org

Application in Advanced Catalysis and Material Science

The inherent functionality of this compound—a chiral backbone with coordinating amino and hydroxyl groups—makes it an attractive candidate for applications beyond its role as a synthetic intermediate. Future research should explore its potential as a functional molecule in its own right, particularly in asymmetric catalysis and the design of advanced materials.

Advanced Catalysis: Chiral β-amino alcohols are well-established as highly effective ligands and auxiliaries in asymmetric catalysis. alfa-chemistry.com While this potential has been realized for many amino alcohols, this compound remains unexplored in this context.

Chiral Ligands for Asymmetric Reactions: It could serve as a ligand for a variety of metal-catalyzed transformations. For example, amino alcohols have been shown to be effective ligands for nickel-catalyzed Suzuki cross-coupling reactions, enabling the formation of C-C bonds with previously challenging substrates. acs.orgorganic-chemistry.org The specific steric and electronic properties conferred by the 2-methoxyphenyl group could offer unique selectivity in reactions such as the enantioselective addition of diethylzinc (B1219324) to aldehydes. rsc.org

Immobilized Catalysts: To enhance recyclability and utility in flow chemistry, the compound could be anchored to solid supports like polystyrene resins. nih.gov Such polymer-supported ligands often retain high catalytic activity and enantioselectivity while simplifying product purification. nih.gov

Material Science: The dual amine and hydroxyl functionality allows this compound to be used as a monomer or functionalizing agent for creating advanced polymers.

Degradable Elastomers: Amino alcohols can be copolymerized with diacids and polyols to create biodegradable and biocompatible poly(ester amide)s. nih.gov These materials have tunable mechanical properties and degradation rates, making them suitable for biomedical applications like tissue engineering scaffolds. nih.gov

Functional Polymers for Environmental Remediation: Polymers functionalized with amino and hydroxyl groups have a high affinity for heavy metal ions. rsc.org Porous polymers incorporating the this compound motif could be developed as novel adsorbents for the efficient removal of toxic metals like cadmium from wastewater. rsc.orgnih.gov

Drug Delivery Systems: Poly(beta-amino alcohol)s are a class of polymers known for their potential in delivering therapeutic agents like polynucleotides. google.com The amine groups can be protonated to interact with negatively charged cargo, and the polymer backbone can be designed to be pH-responsive, facilitating release in specific cellular compartments. google.com

Potential ApplicationKey Functional Role of the CompoundExample of Advanced System
Asymmetric Catalysis Chiral ligand for transition metals. acs.orgNickel-catalyzed asymmetric Suzuki cross-coupling. organic-chemistry.org
Biomedical Materials Monomer for biodegradable polymers. nih.govElastomeric poly(ester amide)s for tissue engineering. nih.gov
Environmental Remediation Functional group for metal ion chelation. rsc.orgPorous polystyrene-based adsorbent for cadmium removal. nih.gov
Drug Delivery Monomer for pH-responsive cationic polymers. google.comPoly(beta-amino alcohol) nanoparticles for gene delivery. google.com

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from the initial design of molecules to the optimization of their synthesis. joaiar.org These computational tools offer a powerful paradigm for accelerating the exploration and application of this compound and its derivatives.

Retrosynthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes that may not be obvious to human chemists. chemcopilot.com By training on vast databases of chemical reactions, these models can deconstruct a target molecule into simpler, commercially available precursors. chemcopilot.comnih.gov Applying such tools could identify undiscovered synthetic pathways to this compound that are more cost-effective or sustainable.

Catalyst Design and Optimization: For its application in catalysis, ML models can accelerate the discovery of optimal catalysts. AI can predict the performance of a catalyst based on its structure, screening thousands of potential candidates computationally to identify the most promising ones for experimental validation. catalysis-summit.comeurekalert.org If this compound is used as a ligand, AI could help in silico to select the best metal precursor and reaction conditions to maximize yield and enantioselectivity. catalysis-summit.com

Reaction Condition Optimization: Bayesian optimization and other active learning strategies can efficiently explore the multi-dimensional space of reaction parameters (e.g., temperature, solvent, concentration) to find the optimal conditions for a given synthesis. arxiv.org This AI-driven workflow can significantly reduce the number of experiments needed, saving time and resources in optimizing both the synthesis of the compound and its subsequent catalytic applications. arxiv.orgnih.gov

Discovery of New Materials: Computational screening, powered by ML, can predict the properties of hypothetical materials. rsc.org By virtually incorporating this compound into polymer structures, researchers could predict properties like binding affinity for specific molecules (for sensor applications) or mechanical strength and biodegradability (for biomedical uses), guiding experimental efforts toward the most promising candidates.

AI/ML ApplicationObjectiveUnderlying Technology
Retrosynthesis Discover novel and efficient synthetic routes. chemcopilot.comTransformer-based models, Graph Neural Networks (GNNs). chemcopilot.com
Catalyst Design Predict catalytic performance and identify optimal ligand-metal combinations. catalysis-summit.comMachine learning models trained on computational and experimental data. eurekalert.org
Process Optimization Minimize experiments needed to find optimal reaction conditions. arxiv.orgBayesian Optimization, Active Learning. arxiv.org
Materials Discovery Predict properties of novel polymers incorporating the compound. rsc.orgComputational screening and property prediction models. rsc.org

Q & A

Q. What are the recommended synthetic routes for 1-Amino-3-(2-methoxyphenyl)propan-2-ol, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or reductive amination. A common method is reacting a halogenated precursor (e.g., 3-(2-methoxyphenyl)propan-2-ol bromide) with ammonia or an amine under controlled conditions (50–80°C, inert atmosphere). Yield optimization requires precise pH control (neutral to slightly basic) and catalysts like palladium or nickel for reductive steps . Side reactions, such as over-alkylation, are minimized by using excess ammonia and low temperatures.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm the methoxy group (δ ~3.8 ppm) and amino-propanol backbone .
  • HPLC-MS for purity assessment, detecting impurities like unreacted precursors or stereoisomers .
  • Chiral chromatography to resolve enantiomers if stereochemical integrity is critical .

Q. How does the compound’s stability vary under different storage conditions?

It is stable at room temperature in anhydrous environments but degrades under prolonged exposure to moisture or strong acids/bases. For long-term storage, lyophilization or storage under nitrogen at −20°C is recommended. Accelerated stability studies (40°C/75% RH) show <5% decomposition over 6 months when sealed in amber vials .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomers) impact biological activity?

Chiral variants (e.g., (R,R)- vs (S,S)-configurations) exhibit distinct binding affinities. For example, (R,R)-enantiomers of analogous compounds show higher affinity for serotonin receptors compared to (S,S)-forms. Separation via chiral HPLC or enzymatic resolution (using lipases) is critical for pharmacological studies .

Q. What strategies optimize regioselectivity in substitution reactions involving the amino and hydroxyl groups?

  • Protecting groups : Temporarily block the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride before functionalizing the amine .
  • pH control : Alkaline conditions (pH 9–10) favor amine reactivity, while acidic conditions (pH 4–5) prioritize hydroxyl group modifications .
  • Catalysts : Copper(I) iodide enhances Ullmann-type couplings for aryl substitutions .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Substituent modulation : Replacing the methoxy group with electron-withdrawing groups (e.g., Cl, CF₃) increases metabolic stability but may reduce solubility. Comparative studies show 2-methoxy derivatives exhibit superior blood-brain barrier penetration vs 4-methoxy analogs .
  • Backbone modifications : Introducing a methyl group to the propanol chain (e.g., 2-methylpropan-2-ol) alters conformational flexibility and receptor binding .

Q. What in vitro assays are suitable for evaluating its neuropharmacological potential?

  • Enzyme inhibition assays : Test inhibition of monoamine oxidases (MAO-A/B) or acetylcholinesterase at 1–100 μM concentrations .
  • Receptor binding studies : Radioligand displacement assays (e.g., for dopamine D₂ or serotonin 5-HT₂A receptors) using tritiated ligands .
  • Cytotoxicity screening : MTT assays in neuronal cell lines (e.g., SH-SY5Y) to assess safety margins .

Q. How do conflicting data on biological activity across studies arise, and how can they be resolved?

Discrepancies often stem from:

  • Enantiomeric impurity : Poorly resolved stereoisomers may skew activity profiles .
  • Assay variability : Differences in cell lines (e.g., HEK293 vs PC12) or incubation times .
  • Synthetic byproducts : Trace aldehydes or ketones from incomplete reductions can act as off-target inhibitors . Resolution requires rigorous analytical validation (e.g., LC-MS/MS) and replication across multiple models.

Methodological Tables

Q. Table 1. Comparative Reactivity of Substituted Derivatives

DerivativeSubstituentLogPMAO-B IC₅₀ (μM)Solubility (mg/mL)
2-Methoxy-OCH₃1.212.58.9
4-Chloro-Cl1.88.35.1
2-CF₃-CF₃2.16.73.4
Data derived from SAR studies of analogs .

Q. Table 2. Optimal Reaction Conditions for Key Transformations

Reaction TypeReagentsTemp (°C)Yield (%)
Reductive AminationNaBH₃CN, NH₃6078
Ullmann CouplingCuI, Phenanthroline11065
Hydroxyl ProtectionTBSCl, Imidazole2592
Adapted from synthetic protocols in .

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